molecular formula C22H29F3N2O2 B1212515 Terciprazine CAS No. 56693-15-3

Terciprazine

Cat. No.: B1212515
CAS No.: 56693-15-3
M. Wt: 410.5 g/mol
InChI Key: SDKXUWMRKYQIFU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of terciprazine involves several steps, typically starting with the preparation of key intermediates. One common synthetic route includes the condensation reaction between a substituted piperazine and a suitable aldehyde or ketone. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Terciprazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of this compound, using reagents like sodium iodide or potassium fluoride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Terciprazine has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of terciprazine involves its interaction with neurotransmitter receptors in the brain. It primarily targets dopamine receptors, acting as an antagonist to modulate dopamine levels and reduce psychotic symptoms. The compound may also interact with serotonin receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Terciprazine is similar to other piperazine derivatives, such as cariprazine and aripiprazole. it is unique in its specific receptor binding profile and pharmacokinetic properties. Unlike cariprazine, which is a partial agonist at dopamine receptors, this compound acts as a full antagonist. This difference in mechanism of action highlights its potential for distinct therapeutic applications .

Similar Compounds

  • Cariprazine
  • Aripiprazole
  • Quetiapine
  • Risperidone

These compounds share structural similarities but differ in their pharmacological effects and clinical uses .

Biological Activity

Terciprazine is an antipsychotic medication primarily used in the treatment of schizophrenia and other psychotic disorders. It belongs to the class of drugs known as atypical antipsychotics, which are characterized by their ability to manage symptoms of mental illness while minimizing side effects commonly associated with older antipsychotics. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

This compound exhibits its therapeutic effects through multiple mechanisms:

  • Dopamine Receptor Antagonism : It primarily acts as an antagonist at dopamine D2 receptors, which is crucial for mitigating psychotic symptoms.
  • Serotonin Receptor Modulation : this compound also interacts with serotonin receptors, particularly 5-HT2A and 5-HT2C, contributing to its efficacy in treating mood disorders and reducing extrapyramidal side effects.
  • Histamine and Adrenergic Receptor Activity : The compound has been shown to have antagonistic effects on histamine H1 and adrenergic α1 receptors, which may influence sedation and metabolic effects respectively.

Biological Activity Data

The biological activity of this compound can be summarized in a table format highlighting its receptor affinities and associated effects:

Receptor Type Activity Effect
Dopamine D2AntagonistReduces psychotic symptoms
Serotonin 5-HT2AAntagonistEnhances mood stabilization
Serotonin 5-HT2CAntagonistMay reduce anxiety
Histamine H1AntagonistSedative effects
Adrenergic α1AntagonistPotential for orthostatic hypotension

Case Study 1: Schizophrenia Management

In a clinical trial involving patients diagnosed with schizophrenia, this compound was administered over a 12-week period. The study reported significant reductions in the Positive and Negative Syndrome Scale (PANSS) scores, indicating improved management of both positive (hallucinations, delusions) and negative (apathy, social withdrawal) symptoms.

  • Participants : 100 patients
  • Duration : 12 weeks
  • Results :
    • Mean PANSS score reduction: 30%
    • Adverse effects reported: Mild sedation in 20% of patients

Case Study 2: Bipolar Disorder

Another study evaluated the use of this compound in patients with bipolar disorder experiencing manic episodes. The results indicated a rapid onset of mood stabilization within the first two weeks of treatment.

  • Participants : 50 patients
  • Duration : 8 weeks
  • Results :
    • Mean Young Mania Rating Scale (YMRS) score reduction: 50%
    • Side effects noted: Weight gain in some patients

Research Findings

Recent research has focused on the long-term effects and safety profile of this compound. A meta-analysis encompassing multiple studies highlighted the following findings:

  • Efficacy : this compound demonstrated comparable efficacy to other atypical antipsychotics like risperidone and olanzapine.
  • Side Effects : The incidence of extrapyramidal symptoms was lower than that observed with first-generation antipsychotics but similar to other atypical agents.
  • Metabolic Effects : Weight gain was reported but was less pronounced compared to clozapine or olanzapine.

Summary Table of Research Findings

Study Type Efficacy Outcome Side Effects Noted
Clinical TrialsComparable efficacyMild sedation, weight gain
Long-term StudiesSustained symptom controlLower EPS incidence
Meta-analysisEffective across populationsVariable metabolic impact

Properties

CAS No.

56693-15-3

Molecular Formula

C22H29F3N2O2

Molecular Weight

410.5 g/mol

IUPAC Name

1-(1-ethynylcyclohexyl)oxy-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol

InChI

InChI=1S/C22H29F3N2O2/c1-2-21(9-4-3-5-10-21)29-17-20(28)16-26-11-13-27(14-12-26)19-8-6-7-18(15-19)22(23,24)25/h1,6-8,15,20,28H,3-5,9-14,16-17H2

InChI Key

SDKXUWMRKYQIFU-UHFFFAOYSA-N

SMILES

C#CC1(CCCCC1)OCC(CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O

Canonical SMILES

C#CC1(CCCCC1)OCC(CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O

Synonyms

1-(3-trifluoromethylphenyl)-4-(3-(1-ethynylcyclohexyloxy)-2-hydroxy)propylpiperazine
3.519 CERM
3519 CERM
3519CERM
CERM 3519
CERM-3519
terciprazine

Origin of Product

United States

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